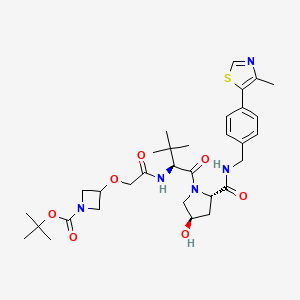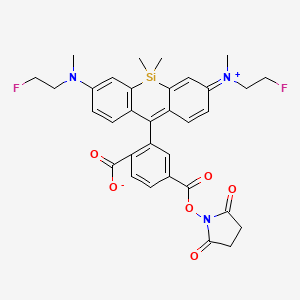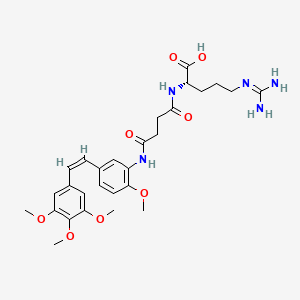
Tubulin/NRP1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin/NRP1-IN-1 is a dual inhibitor targeting both tubulin and neuropilin-1 (NRP1). This compound has shown significant potential in cancer treatment by simultaneously disrupting tumor cell proliferation and inhibiting tumor angiogenesis . Tubulin is a protein that forms microtubules, essential for cell division, while neuropilin-1 is a transmembrane glycoprotein involved in various cellular processes, including angiogenesis and neuronal development .
准备方法
The synthesis of Tubulin/NRP1-IN-1 involves pharmacophore-based docking screening, structure optimization, and biological evaluation . The synthetic route typically includes the following steps:
Pharmacophore-based Docking Screening: Identifying potential lead compounds through computational methods.
Structure Optimization: Modifying the chemical structure to enhance efficacy and selectivity.
Biological Evaluation: Testing the compound in vitro and in vivo to assess its biological activity.
Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
化学反应分析
Tubulin/NRP1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to modify the compound’s structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Tubulin/NRP1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown potent anti-tumor activity in various cancer models by inhibiting both tubulin polymerization and neuropilin-1-mediated pathways.
Neuroscience: Neuropilin-1 is involved in neuronal development, making this compound a valuable tool for studying neurodevelopmental processes.
Angiogenesis Studies: By inhibiting neuropilin-1, the compound can be used to study angiogenesis and develop anti-angiogenic therapies.
Drug Development: This compound serves as a lead compound for developing new dual-target inhibitors with improved efficacy and selectivity.
作用机制
Tubulin/NRP1-IN-1 exerts its effects through dual inhibition of tubulin and neuropilin-1. The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for cell division . Simultaneously, it inhibits neuropilin-1, a co-receptor involved in various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF) and semaphorins . This dual inhibition disrupts both tumor cell proliferation and angiogenesis, leading to significant anti-tumor effects .
相似化合物的比较
Tubulin/NRP1-IN-1 is unique due to its dual-targeting mechanism. Similar compounds include:
KRASG12D/NRP1 Inhibitors: These compounds target both KRASG12D and neuropilin-1, showing potential in treating KRASG12D-mutant cancers.
PLK1/PLK4 Inhibitors: These dual inhibitors target polo-like kinases 1 and 4, involved in cell cycle regulation.
Microtubule/PARP-1 Inhibitors: These compounds inhibit both microtubule formation and poly (ADP-ribose) polymerase 1, a key enzyme in DNA repair.
This compound stands out due to its specific inhibition of tubulin and neuropilin-1, making it a promising candidate for cancer therapy with a unique mechanism of action .
属性
分子式 |
C28H37N5O8 |
|---|---|
分子量 |
571.6 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[[4-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]anilino]-4-oxobutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1 |
InChI 键 |
BNWIVWQCCFRSQN-FQQSSWHASA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
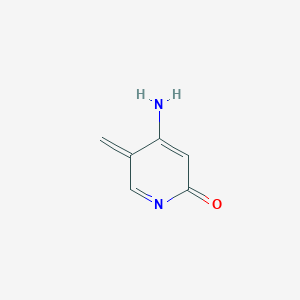
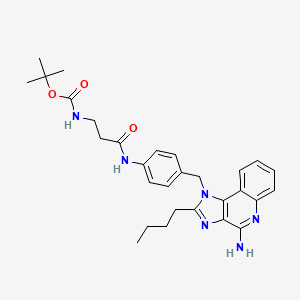


![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
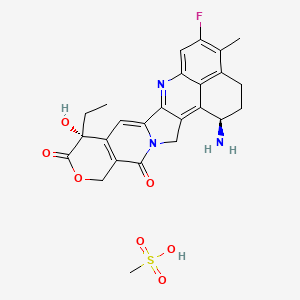


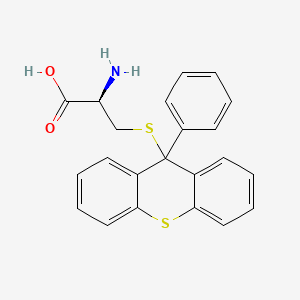
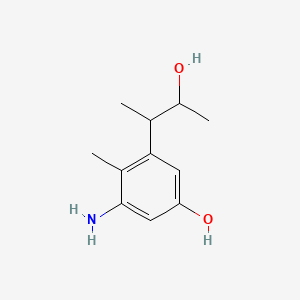
![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
